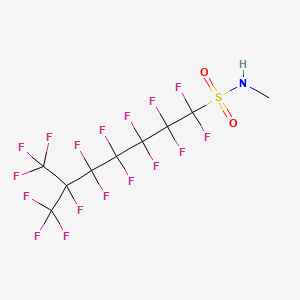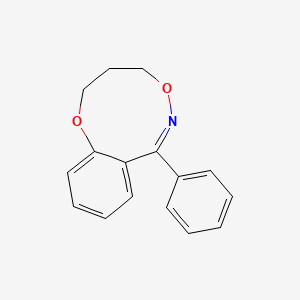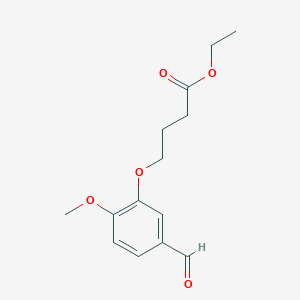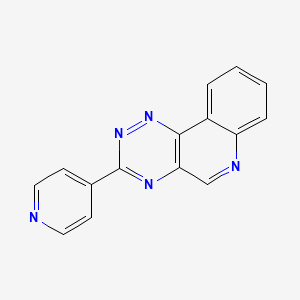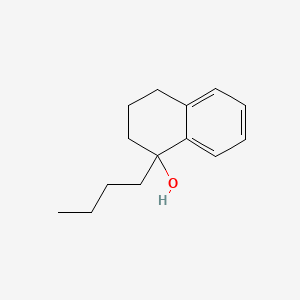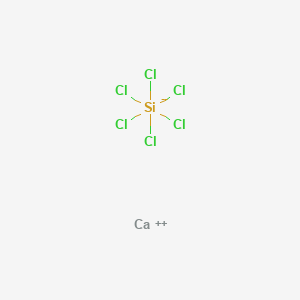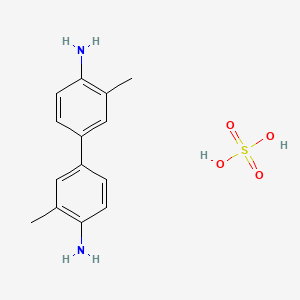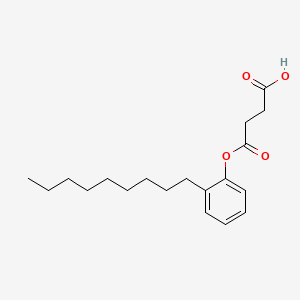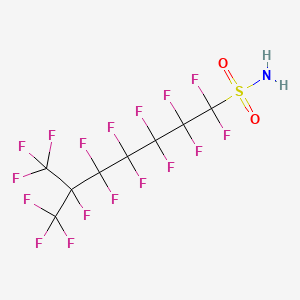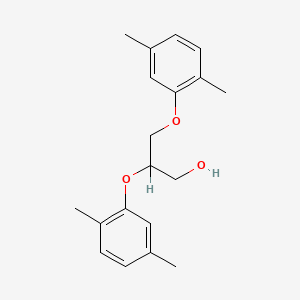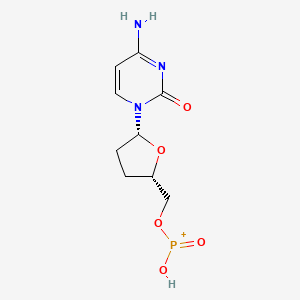
ddC-HP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ddC-HP, also known as 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate, is a synthetic nucleoside analog. It is structurally related to cytidine but lacks the 3’-hydroxyl group on the sugar moiety, which is replaced by a hydrogen atom. This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are necessary for the elongation of DNA chains, thus resulting in the termination of viral DNA growth. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate typically involves the following steps:
Starting Material: The synthesis begins with cytidine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of cytidine are selectively deoxygenated to form 2’,3’-dideoxycytidine.
Phosphorylation: The 5’ hydroxyl group of 2’,3’-dideoxycytidine is then phosphorylated to form 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Large-Scale Deoxygenation: Using selective deoxygenation agents to remove the 2’ and 3’ hydroxyl groups.
Phosphorylation: Employing efficient phosphorylation reagents and catalysts to achieve high conversion rates.
Purification: Utilizing techniques such as preparative high-performance liquid chromatography (HPLC) to purify the final product.
化学反应分析
Types of Reactions
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound.
科学研究应用
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.
Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.
Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.
作用机制
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate and is incorporated into the viral DNA, leading to chain termination. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
相似化合物的比较
2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate is similar to other nucleoside analogs such as zidovudine, lamivudine, and stavudine. it is unique in its specific structural modifications that confer distinct pharmacological properties. The lack of the 3’-hydroxyl group makes it particularly effective in terminating viral DNA synthesis.
List of Similar Compounds
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Lamivudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Stavudine: A thymidine analog that also inhibits HIV reverse transcriptase.
属性
CAS 编号 |
140132-18-9 |
|---|---|
分子式 |
C9H13N3O5P+ |
分子量 |
274.19 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1 |
InChI 键 |
PZBCAVGLXLNZCZ-POYBYMJQSA-O |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N |
规范 SMILES |
C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


